molecular formula C11H7F3N2O2 B15331047 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde

2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde

Cat. No.: B15331047
M. Wt: 256.18 g/mol
InChI Key: QRGVBVGSNBQDKC-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring with a carbaldehyde group

Preparation Methods

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with imidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-7(2-4-9)10-15-5-8(6-17)16-10/h1-6H,(H,15,16)

InChI Key

QRGVBVGSNBQDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C=O)OC(F)(F)F

Origin of Product

United States

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